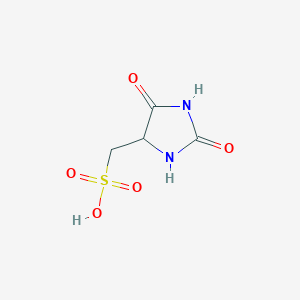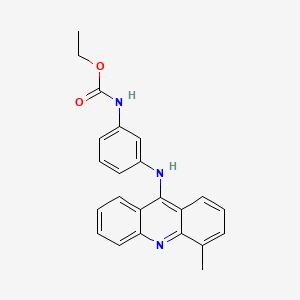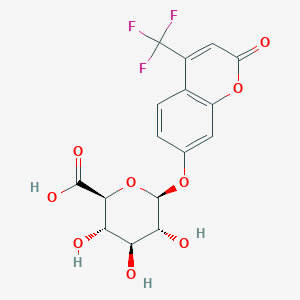
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a chromenyl moiety substituted with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the trifluoromethyl group via electrophilic substitution and the formation of the tetrahydropyran ring through a glycosylation reaction. The final steps include the protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods like high-performance liquid chromatography (HPLC) ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C16H13F3O9 |
|---|---|
Peso molecular |
406.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
MCDDIRXDQVYRLC-DKBOKBLXSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


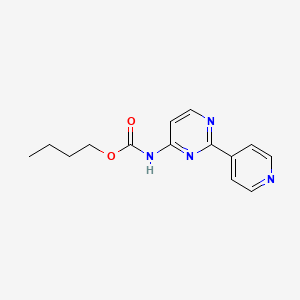

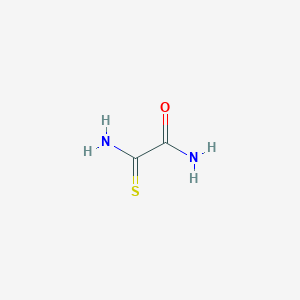
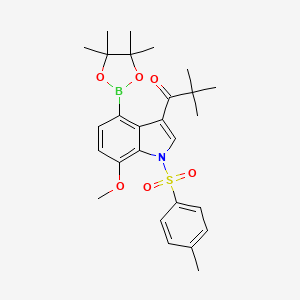


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
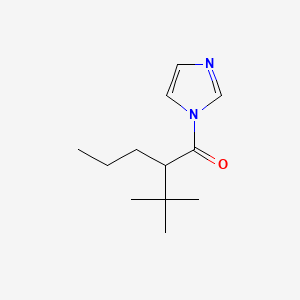
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

